molecular formula C13H17ClN2O2 B3372805 3-(2-chloroacetamido)-N,N-diethylbenzamide CAS No. 929973-43-3

3-(2-chloroacetamido)-N,N-diethylbenzamide

Cat. No. B3372805
CAS RN: 929973-43-3
M. Wt: 268.74 g/mol
InChI Key: QXCDNGZFLXCDTR-UHFFFAOYSA-N
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Description

“3-(2-Chloroacetamido)benzoic acid” is a chemical compound with the molecular formula C9H8ClNO3 . It is a white to off-white crystalline powder . It has a molecular weight of 213.62 g/mol .


Synthesis Analysis

While specific synthesis information for “3-(2-chloroacetamido)-N,N-diethylbenzamide” was not found, a related compound, “3-(2-chloroacetamido)benzoic acid”, can be synthesized by the reaction of chloroacetyl chloride with m-amino benzoic acid .


Molecular Structure Analysis

The molecular structure of “3-(2-chloroacetamido)benzoic acid” includes three carbon atoms, two nitrogen atoms, and four hydrogen atoms. It also contains two double bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-chloroacetamido)benzoic acid” include a molecular weight of 213.62 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 .

Scientific Research Applications

Pharmacokinetics and Safety of Insect Repellents

Chloroacetamides, including compounds similar to "3-(2-chloroacetamido)-N,N-diethylbenzamide," have been studied for their application as insect repellents. For example, N,N-diethyl-3-methylbenzamide (deet) is highlighted for its effectiveness against various insects and its safety profile when used topically. Research on deet provides insights into the formulation, pharmacokinetics, and safety aspects of chloroacetamide derivatives, emphasizing the importance of formulation techniques to extend protection duration and minimize skin penetration (Qiu, Jun, & Mccall, 1998).

Environmental and Health Impacts

The presence and impact of chloroacetamides and their derivatives in the environment have been a subject of research, focusing on their fate, behavior, and potential health impacts. Studies on related compounds such as parabens and acetaminophen provide a framework for understanding the environmental behavior of chloroacetamides, including their biodegradability, occurrence in water, soil, and biota, and potential as endocrine disruptors (Haman, Dauchy, Rosin, & Munoz, 2015).

Neuroplasticity and Psychiatric Applications

Although not directly linked to "3-(2-chloroacetamido)-N,N-diethylbenzamide," research on compounds like ketamine, which shares some structural similarities with chloroacetamides, provides valuable insights into the potential psychiatric applications of chloroacetamide derivatives. Studies on ketamine's role in inducing neuroplastic changes offer a perspective on how chloroacetamide derivatives might influence neurobiological pathways and psychiatric treatments (Aleksandrova & Phillips, 2021).

Future Directions

While specific future directions for “3-(2-chloroacetamido)-N,N-diethylbenzamide” were not found, compounds with similar structures have potential applications in agriculture and the medicinal industry .

properties

IUPAC Name

3-[(2-chloroacetyl)amino]-N,N-diethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-3-16(4-2)13(18)10-6-5-7-11(8-10)15-12(17)9-14/h5-8H,3-4,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCDNGZFLXCDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101246262
Record name 3-[(2-Chloroacetyl)amino]-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloroacetamido)-N,N-diethylbenzamide

CAS RN

929973-43-3
Record name 3-[(2-Chloroacetyl)amino]-N,N-diethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929973-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloroacetyl)amino]-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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